molecular formula C8H9HgNO2 B057598 p-Aminophenylmercuric acetate CAS No. 6283-24-5

p-Aminophenylmercuric acetate

Cat. No.: B057598
CAS No.: 6283-24-5
M. Wt: 351.75 g/mol
InChI Key: RXSUFCOOZSGWSW-UHFFFAOYSA-M
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Description

p-Aminophenylmercuric acetate: is an organomercurial compound known for its role as an activator of matrix metalloproteinases. It is used primarily in scientific research to study enzyme activation and inhibition, particularly in the context of protein sulfhydryl interactions and cysteine switching reactions .

Mechanism of Action

Target of Action

p-Aminophenylmercuric acetate (APMA) is an organomercurial agent primarily used for the activation of latent matrix metalloproteinases (MMPs) in vitro . MMPs are a group of enzymes involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

APMA activates MMPs by facilitating the loss of the enzyme propeptide domain through an autolytic cleavage known as the cysteine switch . This process involves the reaction of APMA with cysteines at the amino terminal domains that bind zinc, near the location of the enzyme active site .

Biochemical Pathways

The activation of MMPs by APMA can lead to various downstream effects, depending on the specific MMP and the biological context. For instance, APMA has been shown to promote the shedding of betacellulin precursor (pro-BTC), a member of the EGF family . Additionally, APMA can influence the binding of agonists and antagonists to the opiate receptor .

Result of Action

The activation of MMPs by APMA can result in the degradation of extracellular matrix components, which can have various molecular and cellular effects. For example, this can facilitate cell migration and invasion, contribute to tissue remodeling, and influence cell signaling pathways . In addition, the promotion of pro-BTC shedding by APMA can influence cell proliferation and differentiation .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Aminophenylmercuric acetate typically involves the reaction of p-aminophenol with mercuric acetate. The reaction is carried out in an acidic medium, often using acetic acid as a solvent. The product is then recrystallized from hot dilute acetic acid and dried in air .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: p-Aminophenylmercuric acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

p-Aminophenylmercuric acetate is widely used in scientific research due to its ability to activate matrix metalloproteinases. Some of its applications include:

    Chemistry: Studying enzyme activation and inhibition, particularly in the context of protein sulfhydryl interactions and cysteine switching reactions.

    Biology: Investigating the role of matrix metalloproteinases in various biological processes, including tissue remodeling and disease progression.

    Medicine: Exploring potential therapeutic applications, such as targeting matrix metalloproteinases in cancer and other diseases.

    Industry: Used in the development of enzyme-based assays and diagnostic tools

Comparison with Similar Compounds

  • Phenylmercuric acetate
  • Methylmercuric acetate
  • Ethylmercuric acetate

Comparison: p-Aminophenylmercuric acetate is unique due to its specific ability to activate matrix metalloproteinases through the cysteine switch mechanism. While other organomercurial compounds like phenylmercuric acetate, methylmercuric acetate, and ethylmercuric acetate also have biological activity, they do not exhibit the same specificity for matrix metalloproteinases activation .

Properties

IUPAC Name

acetyloxy-(4-aminophenyl)mercury
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InChI

InChI=1S/C6H6N.C2H4O2.Hg/c7-6-4-2-1-3-5-6;1-2(3)4;/h2-5H,7H2;1H3,(H,3,4);/q;;+1/p-1
Source PubChem
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InChI Key

RXSUFCOOZSGWSW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Hg]C1=CC=C(C=C1)N
Source PubChem
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Molecular Formula

C8H9HgNO2
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DSSTOX Substance ID

DTXSID8064197
Record name p-Aminophenylmercuric acetate
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Molecular Weight

351.75 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 4-Aminophenylmercuric acetate
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CAS No.

6283-24-5
Record name p-Aminophenylmercuric acetate
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Record name 4-Aminophenylmercuriacetate
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Record name p-Aminophenylmercuric acetate
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Record name Mercury, (acetato-.kappa.O)(4-aminophenyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does p-Aminophenylmercuric acetate activate latent collagenase?

A1: APMA activates latent collagenase by disrupting the cysteine-zinc interaction in the propeptide domain of the enzyme. This interaction normally maintains the enzyme in its inactive form. By disrupting this interaction, APMA allows the collagenase to adopt its active conformation. [, , , , ]

Q2: What is the role of this compound in studying matrix metalloproteinases (MMPs)?

A2: APMA is often used to activate latent forms of MMPs in vitro. This activation allows researchers to study the activity and function of these enzymes in various experimental settings, including zymography and collagen degradation assays. [, , , , , ]

Q3: Is the activation of latent MMPs by this compound specific?

A3: While APMA is widely used to activate MMPs, it is not a specific activator. Studies show that APMA can activate other proteases and even influence cellular processes beyond MMP activation. [, , , , ]

Q4: What is the significance of this compound-induced collagenase activation in disease?

A4: Research suggests that APMA-activated collagenase, particularly from neutrophils, might contribute to connective tissue breakdown in conditions like lung injury caused by oxidant gas exposure. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C8H9HgNO2, and its molecular weight is 351.76 g/mol. Information regarding spectroscopic data is not available in the provided research excerpts.

Q6: Is there information available on the material compatibility and stability of this compound in the provided research?

A6: The provided research excerpts do not offer specific details about the material compatibility and stability of APMA under various conditions.

Q7: What are some applications of this compound in studying biological processes?

A7: Besides MMP activation, APMA has been used to study:

  • Red blood cell membrane proteins: APMA can quench tryptophan fluorescence in red blood cell membranes, providing insights into protein structure and interactions. []
  • Opiate receptor binding: APMA has been shown to differentially affect the binding of agonists and antagonists to opiate receptors, shedding light on receptor pharmacology. []

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